3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at position 3, a methyl group at position 1, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Similar compounds, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle, also known as the Krebs cycle, and the electron transport chain, both vital biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy deprivation within the cell .
Result of Action
The inhibition of sdh by similar compounds leads to energy deprivation within the cell, which can result in cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves oxidation, esterification, and cyclization reactions under controlled conditions to ensure high yield and purity[3][3].
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry: In chemistry, 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with specific properties .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, the compound is used in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives are also employed in the production of dyes and pigments .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of an ethyl group at position 3 and a carboxylic acid group at position 4 makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGWSBMZZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-49-5 |
Source
|
Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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